molecular formula C9H9ClN4 B11894151 1,6-Naphthyridine-5-carboximidamide hydrochloride CAS No. 1179360-47-4

1,6-Naphthyridine-5-carboximidamide hydrochloride

Cat. No.: B11894151
CAS No.: 1179360-47-4
M. Wt: 208.65 g/mol
InChI Key: IBEFHSRHXXPYMJ-UHFFFAOYSA-N
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Description

1,6-Naphthyridine-5-carboximidamide hydrochloride is a chemical compound with the molecular formula C9H9ClN4 and a molecular weight of 208.65 g/mol . This compound belongs to the class of naphthyridines, which are heterocyclic compounds containing a fused ring system of two pyridine rings.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,6-Naphthyridine-5-carboximidamide hydrochloride typically involves the reaction of 1,6-naphthyridine derivatives with appropriate reagents under controlled conditions. One common method involves the reaction of methyl-5-bromo-8-(tosyloxy)-1,6-naphthyridine-7-carboxylate with arylboronic acids to produce monoarylated or diarylated 1,6-naphthyridines . The reaction conditions often include the use of microwave irradiation and solvent-free reactions with potassium fluoride and basic alumina .

Industrial Production Methods

Industrial production of this compound may involve bulk custom synthesis and procurement of raw materials. Companies like ChemScene provide this compound in bulk quantities, ensuring high purity and consistency for various applications .

Chemical Reactions Analysis

Types of Reactions

1,6-Naphthyridine-5-carboximidamide hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include arylboronic acids, potassium fluoride, and basic alumina. Reaction conditions often involve microwave irradiation and solvent-free environments to enhance reaction efficiency and yield .

Major Products Formed

Scientific Research Applications

1,6-Naphthyridine-5-carboximidamide hydrochloride has a wide range of scientific research applications, including:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,6-Naphthyridine-5-carboximidamide hydrochloride is unique due to its specific substitution pattern on the naphthyridine ring, which imparts distinct biological activities and chemical reactivity. Its ability to undergo various chemical reactions and form diverse derivatives makes it a valuable compound in medicinal chemistry and other scientific research fields .

Properties

CAS No.

1179360-47-4

Molecular Formula

C9H9ClN4

Molecular Weight

208.65 g/mol

IUPAC Name

1,6-naphthyridine-5-carboximidamide;hydrochloride

InChI

InChI=1S/C9H8N4.ClH/c10-9(11)8-6-2-1-4-12-7(6)3-5-13-8;/h1-5H,(H3,10,11);1H

InChI Key

IBEFHSRHXXPYMJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=CN=C2C(=N)N)N=C1.Cl

Origin of Product

United States

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